ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate
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Overview
Description
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate typically involves the reaction of ethyl carbamate with 4-bromo-3-oxo-1-phenylbutan-2-yl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- Ethyl N-(4-fluoro-3-oxo-1-phenylbutan-2-yl)carbamate
- Ethyl N-(4-iodo-3-oxo-1-phenylbutan-2-yl)carbamate
Comparison: Ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .
Properties
IUPAC Name |
ethyl N-(4-bromo-3-oxo-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(17)15-11(12(16)9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOVBGWHOEIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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